1-(4-(((4-Fluorobenzyl)thio)methyl)thiazol-2-yl)-3-(2-methoxyethyl)urea
Description
Properties
IUPAC Name |
1-[4-[(4-fluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-3-(2-methoxyethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2S2/c1-21-7-6-17-14(20)19-15-18-13(10-23-15)9-22-8-11-2-4-12(16)5-3-11/h2-5,10H,6-9H2,1H3,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEALYAVJSTYLQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=NC(=CS1)CSCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Formation
The thiazole ring is constructed using 1,3-dichloroacetone and thiourea under reflux in acetone. This cyclocondensation proceeds via nucleophilic attack of the thiourea’s sulfur on the α-haloketone, followed by cyclization and elimination of HCl.
Reaction Conditions
- Reactants : 1,3-Dichloroacetone (1.1 eq), thiourea (1.0 eq)
- Solvent : Acetone, room temperature, 72 hours
- Yield : 68% after purification by column chromatography.
Deprotection of the Boc-Protected Amine
The Boc group is removed using hydrochloric acid (HCl) in 1,4-dioxane to regenerate the free thiazol-2-amine.
Procedure
- Reagent : 4N HCl in 1,4-dioxane
- Conditions : Room temperature, 18 hours
- Yield : Quantitative (crude product used directly).
Formation of the Urea Linkage
The thiazol-2-amine reacts with 2-methoxyethyl isocyanate in the presence of a base to form the urea bond.
Optimized Protocol
- Base : Diisopropylethylamine (DIPEA, 2.2 eq)
- Solvent : Dichloromethane or THF
- Conditions : Room temperature, 18–72 hours
- Yield : 5–20% after purification.
Mechanistic Insight
The reaction proceeds via nucleophilic addition of the amine to the isocyanate’s electrophilic carbon, followed by proton transfer and elimination of CO₂.
Optimization and Yield Considerations
Challenges in Purification
Comparative Data Table
Chemical Reactions Analysis
Types of Reactions
1-(4-(((4-Fluorobenzyl)thio)methyl)thiazol-2-yl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group yields sulfoxides or sulfones, while nucleophilic substitution of the fluorobenzyl group can produce various substituted benzyl derivatives.
Scientific Research Applications
Biological Activities
Research has indicated that this compound exhibits several promising biological activities:
Antimicrobial Activity
The compound has demonstrated effectiveness against a range of Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Antifungal Properties
Similar thiazole derivatives have shown antifungal activity, suggesting that this compound could also inhibit fungal growth. The presence of the thiazole ring enhances its interaction with fungal enzymes.
Anticancer Potential
Preliminary studies indicate that it may inhibit cancer cell proliferation, particularly in breast (MCF7) and liver (HepG2) cancer cell lines. The compound appears to induce apoptosis in these cells, potentially through the modulation of cellular signaling pathways.
Summary of Biological Activities
Case Study 1: Anticancer Effects
In a study evaluating the anticancer effects of thiazole derivatives, compounds similar to this compound showed significant cytotoxicity against MCF7 (breast cancer) and HepG2 (liver cancer) cell lines. The study utilized MTT assays to assess cell viability, revealing that the compound reduced cell proliferation by inducing apoptotic pathways.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of various thiazole derivatives, including this compound. It was found to be effective against multiple bacterial strains, demonstrating a broad spectrum of antimicrobial activity.
Mechanism of Action
The mechanism of action of 1-(4-(((4-Fluorobenzyl)thio)methyl)thiazol-2-yl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting itself between DNA base pairs, thereby affecting DNA replication and transcription.
Comparison with Similar Compounds
Thermal Stability
Melting points (MP) of select analogs:
Enzymatic Inhibition
- : FabK inhibitors with IC50 values of 0.10–0.24 μM demonstrate enhanced activity over parent compounds (5–10-fold improvement) . These analogs feature thiazole-linked thiopyridyl groups, suggesting that sulfur-based substituents critically enhance target binding.
- Hypothesis : The target compound’s 4-fluorobenzylthio group may similarly improve enzyme affinity due to hydrophobic and electronic effects.
Antimicrobial Activity
- : FabK inhibitors exhibit anti-Clostridioides difficile activity at 1.56–6.25 μg/mL .
- : Arylurea-thiazole derivatives (e.g., 11a–11o) lack reported antimicrobial data but share structural similarity with clinically relevant urea-based antifungals (e.g., fluconazole analogs in ) .
Key Differentiators of the Target Compound
- Unique Substituents : The 2-methoxyethylurea group may enhance solubility compared to arylurea derivatives (e.g., 3-(trifluoromethyl)phenyl in ) .
Biological Activity
The compound 1-(4-(((4-Fluorobenzyl)thio)methyl)thiazol-2-yl)-3-(2-methoxyethyl)urea , also known by its CAS number 942009-78-1, belongs to the class of thiazole derivatives. It has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C20H19FN2O3S2
- Molecular Weight : 402.5 g/mol
- Structure : The compound features a thiazole ring, a fluorobenzyl group, and a methoxyethyl urea moiety, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The thiazole ring and the fluorobenzyl group enhance binding affinity to specific enzymes or receptors, leading to modulation of their activities. The presence of the urea functional group facilitates hydrogen bonding with target substrates, which is crucial for its pharmacological effects.
Anticancer Activity
Research indicates that compounds containing thiazole and urea moieties exhibit significant anticancer properties. For instance, related thio-urea compounds have demonstrated cytotoxic effects against various cancer cell lines. In one study, a similar compound showed GI50 values ranging from 1.7 to 28.7 μM against different cancer types, including non-small cell lung cancer and ovarian cancer .
Antimicrobial Properties
Thiazole derivatives have been reported to possess antimicrobial activities against a range of pathogens. The compound's structural features allow it to disrupt bacterial cell wall synthesis and inhibit essential enzymatic processes in fungi and bacteria .
Anti-inflammatory Effects
Compounds with similar structures have shown potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators in vitro. This suggests that the compound may be useful in treating inflammatory diseases .
Case Studies
Q & A
Basic: What synthetic strategies are recommended for preparing 1-(4-(((4-Fluorobenzyl)thio)methyl)thiazol-2-yl)-3-(2-methoxyethyl)urea, and how can reaction yields be optimized?
Methodological Answer:
The synthesis of urea-thiazole derivatives typically involves multi-step reactions, including:
- Thiazole Core Formation : Use Hantzsch thiazole synthesis, reacting thiourea derivatives with α-haloketones or α-bromoacetophenones under reflux conditions in ethanol or DMF .
- Urea Coupling : Introduce the urea moiety via reaction of isocyanates with amines or through carbodiimide-mediated coupling (e.g., using EDC or DCC) .
- Optimization : Adjust reaction temperature (e.g., 60–80°C for urea coupling) and stoichiometric ratios (e.g., 1.2 equivalents of isocyanate to amine). Catalysts like DMAP can improve yields. For example, derivatives in achieved 45–86% yields by optimizing solvent (THF or DCM) and reaction time (12–24 hrs) .
Advanced: How can researchers resolve discrepancies in cytotoxicity data for this compound across different cancer cell lines?
Methodological Answer:
Discrepancies may arise due to:
- Cell Line Variability : Test the compound against panels of cell lines (e.g., NCI-60) to identify sensitivity patterns linked to genetic profiles (e.g., p53 status or kinase expression).
- Assay Conditions : Standardize protocols (e.g., MTT vs. SRB assays, incubation time 48–72 hrs) and control for variables like serum concentration .
- Metabolic Stability : Evaluate compound stability in cell culture media using LC-MS to rule out degradation artifacts .
- Off-Target Effects : Perform kinase profiling (e.g., Eurofins KinaseProfiler) to identify unintended targets influencing cytotoxicity .
Basic: What spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent integration (e.g., 4-fluorobenzyl protons at δ 7.2–7.4 ppm, thiazole C-S bonds at δ 160–170 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H] peaks) and HRMS for exact mass matching (±5 ppm) .
- Infrared (IR) Spectroscopy : Identify urea C=O stretches (~1640–1680 cm) and thioether S-C vibrations (~650 cm) .
Advanced: What strategies are effective for elucidating structure-activity relationships (SAR) when modifying the thiazole or urea moieties?
Methodological Answer:
- Systematic Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl vs. 3-trifluoromethylphenyl) and assess potency shifts. showed CF-substituted derivatives had 10-fold higher IC values in kinase assays .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding poses with target proteins (e.g., ROCK2 in ) and validate with mutagenesis .
- Bioisosteric Replacement : Replace the thioether with sulfoxide/sulfone groups to evaluate polarity effects on membrane permeability .
Basic: What purification techniques are recommended to achieve >95% purity for in vitro studies?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 7:3 to 1:1) for intermediates.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water or DCM/hexane) for final urea-thiazole products. reported purity >98% after recrystallization .
- HPLC : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for analytical and preparative purification .
Advanced: How can crystallographic fragment screening guide the study of this compound’s binding interactions with target enzymes?
Methodological Answer:
- Co-Crystallization : Soak the compound into protein crystals (e.g., ROCK2 or FAD-dependent oxidoreductases) and collect high-resolution X-ray data (1.5–2.0 Å) to visualize binding modes .
- Electron Density Maps : Analyze ligand-protein interactions (e.g., hydrogen bonds with catalytic residues, hydrophobic packing with fluorobenzyl groups) .
- Fragment Replacement : Screen smaller fragments (e.g., thiazole or urea-only analogs) to deconstruct contributions of each moiety to binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
